molecular formula C18H36 B1238088 (E)-2-Octadecene CAS No. 7206-18-0

(E)-2-Octadecene

Cat. No.: B1238088
CAS No.: 7206-18-0
M. Wt: 252.5 g/mol
InChI Key: KUQIWULJSBTNPX-HWKANZROSA-N
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Description

(E)-2-Octadecene (CAS: 112-88-9) is an 18-carbon alkene with a trans-configuration (E) double bond at the second position. Its molecular formula is C₁₈H₃₆, and it is a hydrophobic, long-chain unsaturated hydrocarbon. This compound is structurally characterized by its linear carbon chain and rigid trans double bond, which influences its physical properties (e.g., melting point, viscosity) and chemical reactivity.

This compound is widely used as a solvent in nanomaterial synthesis, particularly in the production of quantum dots (QDs). For example, it serves as a reaction medium in cadmium selenide (CdSe) nanocrystal synthesis due to its high boiling point (~315°C) and stability under high-temperature conditions .

Properties

CAS No.

7206-18-0

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

(E)-octadec-2-ene

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,5H,4,6-18H2,1-2H3/b5-3+

InChI Key

KUQIWULJSBTNPX-HWKANZROSA-N

SMILES

CCCCCCCCCCCCCCCC=CC

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C

Canonical SMILES

CCCCCCCCCCCCCCCC=CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-2-Octadecene with structurally and functionally related compounds, focusing on molecular properties, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Double Bond Position/Configuration Functional Group Key Applications
This compound 112-88-9 C₁₈H₃₆ Position 2, trans (E) Alkene Solvent in QD synthesis
1-Octadecene 112-88-9 C₁₈H₃₆ Position 1, cis/trans mixture Alkene Industrial lubricants, surfactants
(E)-2-Octadecenoic acid 26764-26-1 C₁₈H₃₄O₂ Position 2, trans (E) Carboxylic acid Lipid research, surfactants
(E)-2-Heptadecenal 98028-42-3 C₁₇H₃₂O Position 2, trans (E) Aldehyde Flavor/fragrance industry

Table 2: Physical and Chemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility Reactivity Notes
This compound ~315 ~15 Insoluble in water Stable under heat; undergoes hydrogenation
1-Octadecene ~180 ~17 Insoluble in water Less thermally stable than (E)-2 isomer
(E)-2-Octadecenoic acid >300 ~50 Soluble in organic solvents Participates in acid-base reactions
(E)-2-Heptadecenal ~250 (estimated) <0 Low water solubility Prone to oxidation; nucleophilic addition

Key Differences and Research Findings:

Positional Isomerism (1- vs. 2-Octadecene): this compound has superior thermal stability compared to 1-Octadecene, making it more suitable for high-temperature nanocrystal synthesis . 1-Octadecene is more commonly used in bulk chemical processes (e.g., surfactant production) due to lower production costs .

Functional Group Variations: (E)-2-Octadecenoic acid exhibits polar behavior due to its carboxylic acid group, enabling applications in lipid membranes and emulsifiers. This contrasts with the nonpolar this compound, which is restricted to hydrophobic environments . (E)-2-Heptadecenal, with a shorter carbon chain and aldehyde group, is volatile and reactive, limiting its use to controlled environments like fragrance formulation .

Safety Profiles: 1-Octadecene has well-documented safety data, including skin/eye irritation risks and recommended first-aid measures . (E)-2-Octadecenoic acid poses additional risks due to its acidity, requiring neutralization protocols in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Octadecene
Reactant of Route 2
Reactant of Route 2
(E)-2-Octadecene

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